1-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS No.: 899960-92-0
Cat. No.: VC5199562
Molecular Formula: C23H25N3O3
Molecular Weight: 391.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899960-92-0 |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.471 |
| IUPAC Name | 1-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C23H25N3O3/c1-16-6-4-7-17(14-16)24-23(27)26-13-12-25-11-5-8-20(25)22(26)19-15-18(28-2)9-10-21(19)29-3/h4-11,14-15,22H,12-13H2,1-3H3,(H,24,27) |
| Standard InChI Key | HUKLSDJBHXTVSN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=C(C=CC(=C4)OC)OC |
Introduction
1-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrrolo[1,2-a]pyrazine core, which is a fused ring system containing nitrogen atoms, along with a phenyl group and a carboxamide group. The presence of methoxy groups on the phenyl ring enhances its chemical diversity and potential reactivity.
Synthesis Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions. A common approach includes the cyclization of appropriate precursors under specific reaction conditions. Techniques such as recrystallization or chromatography are often used to purify the compound and isolate it efficiently.
Research Findings and Future Directions
Research on pyrazine derivatives, including those with pyrrolo[1,2-a]pyrazine cores, has shown promising results in terms of antiviral activity and potential as inhibitors in biological systems . Spectroscopic and quantum chemical studies can provide insights into the structural characteristics and reactivity of these compounds. Future studies should focus on detailed spectral analysis (NMR and IR) to confirm purity and explore potential applications in scientific research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume